![molecular formula C6H12O5 B13805315 2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
2-Deoxy-D-[6-13C]glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-D-[6-13C]glucose is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen, and the sixth carbon is labeled with the carbon-13 isotope. This compound is used extensively in biochemical research due to its ability to inhibit glycolysis and its applications in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-glucose typically involves the use of 3,4,5-tri-O-acetyl D-glucal as a starting material. The process includes:
Acetylation: The starting material is acetylated to protect the hydroxyl groups.
Bromination: The acetylated compound undergoes bromination.
Elimination: The brominated compound is subjected to elimination reactions.
Hydrolysis: Basic hydrolysis is performed to remove the acetyl groups.
Recrystallization: The final product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for 2-Deoxy-D-glucose involve catalytic hydrolysis and deprotection steps. These methods are designed to be efficient, with high yields and purity, making them suitable for large-scale production .
化学反应分析
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and other substitution reactions often use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various deoxy derivatives and labeled glucose analogs, which are useful in metabolic studies and imaging applications .
科学研究应用
2-Deoxy-D-[6-13C]glucose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit glycolysis in tumor cells.
Industry: Used in the production of diagnostic agents for imaging techniques like PET scans.
作用机制
2-Deoxy-D-glucose acts as a glucose analog and inhibits glycolysis by competing with glucose for uptake by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a depletion of ATP and inducing cell death .
相似化合物的比较
Similar Compounds
2-Deoxy-D-galactose: Another glucose analog that inhibits glycolysis and has similar applications in metabolic studies.
Fluorodeoxyglucose (FDG): Used in PET imaging, where one of the hydrogen atoms is replaced with fluorine-18.
Uniqueness
2-Deoxy-D-[6-13C]glucose is unique due to its carbon-13 labeling, which makes it particularly useful in NMR spectroscopy and other imaging techniques that require isotopic labeling .
属性
分子式 |
C6H12O5 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1 |
InChI 键 |
PMMURAAUARKVCB-ZCKPVKCLSA-N |
手性 SMILES |
C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O |
规范 SMILES |
C1C(C(C(OC1O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


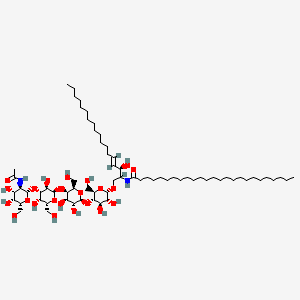
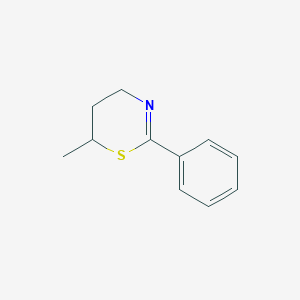
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
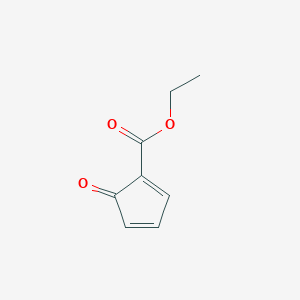
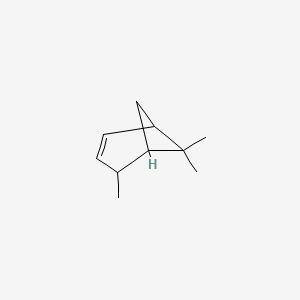
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
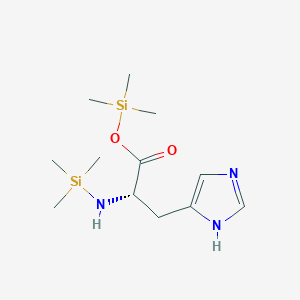
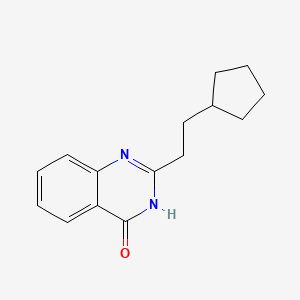
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
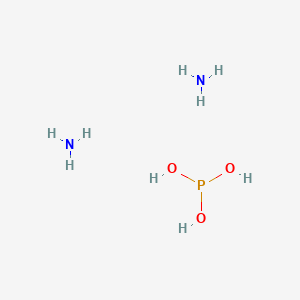
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
